11-Aminoundecanoic acid
Overview
Description
11-Aminoundecanoic acid is an organic compound with the formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.
Mechanism of Action
Target of Action
11-Aminoundecanoic acid is an organic compound classified as an amine and a fatty acid . It is primarily used as a monomer precursor for the synthesis of Nylon-11 . It is also utilized in solution phase peptide synthesis .
Mode of Action
The compound acts as a building block in the synthesis of (oligo)amide organogelators, including chiral ones . These organogelators display remarkable gelation properties in organic solvents and water .
Biochemical Pathways
The synthesis of this compound involves several biochemical pathways. It is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis involves four separate reactions: transesterification of castor oil to methyl ricinoleate, pyrolysis of methylricinoleate to heptanal and methyl undecenoate, hydrolysis of methyl undecenoate to 10-undecenoic acid, and hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .
Pharmacokinetics
It is known that the compound is a white solid with low solubility in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the production of Nylon-11 . It can also be used to synthesize amide-linked linear guanosine dimer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its use in the manufacture of Nylon-11 exposes workers in these industries, and exposure to the general public may occur from food packaging materials . Furthermore, its low solubility in water may affect its action in aqueous environments .
Biochemical Analysis
. . .
Biochemical Properties
11-Aminoundecanoic acid is utilized in solution phase peptide synthesis . It is also a monomer precursor for nylon-11 . It can be used as a linker to synthesize amide-linked linear guanosine dimer
Cellular Effects
It is known that it is capable of metabolizing from nylon 11 enrichment culture . The strain shows rapid growth on this compound as a sole source of carbon, nitrogen, and energy .
Molecular Mechanism
It is known that it is a precursor to Nylon-11 , and it can be used as a linker to synthesize amide-linked linear guanosine dimer
Dosage Effects in Animal Models
Limited information indicated that this compound is rapidly and extensively absorbed by rats after an oral administration, distributed in the body and rapidly excreted mainly via urine . The acute toxicity of this compound is negligible: oral LD50 in rats >14700 mg/kg, and dermal LD0 in rats >2000 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve its preparation industrially from undecylenic acid, which is derived from castor oil . The synthesis proceeds in four separate reactions: Transesterification of castor oil to methyl ricinoleate, Pyrolysis of methylricinoleate to heptanal and methyl undecenoate, Hydrolysis of methyl undecenoate to 10-undecenoic acid, and Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .
Preparation Methods
11-Aminoundecanoic acid is industrially prepared from undecylenic acid, which is derived from castor oil. The synthesis involves several steps :
Transesterification of Castor Oil: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis of Methyl Undecenoate: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination of 10-Undecenoic Acid: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is aminated to produce this compound.
Chemical Reactions Analysis
11-Aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Polymerization: It is polymerized to form Nylon-11.
Common reagents used in these reactions include hydrogen bromide for hydrobromination and sodium hydroxide for hydrolysis. Major products formed include Nylon-11 and various intermediates like 11-bromoundecanoic acid .
Scientific Research Applications
11-Aminoundecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
11-Aminoundecanoic acid is unique due to its specific chain length and functional groups, which make it suitable for Nylon-11 synthesis. Similar compounds include:
12-Aminododecanoic Acid: Used in the synthesis of Nylon-12.
Adipic Acid: A precursor for Nylon-6,6.
Caprolactam: Used in the production of Nylon-6.
These compounds differ in their chain lengths and specific applications, but all serve as important monomers in the production of various polyamides.
Properties
IUPAC Name |
11-aminoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSQNAUYHMCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Record name | 11-AMINOUNDECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19811 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-80-8 | |
Record name | 11-Aminoundecanoic acid homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |
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DSSTOX Substance ID |
DTXSID5020077 | |
Record name | 11-Aminoundecanoic acid | |
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Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | 11-Aminoundecanoic acid | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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CAS No. |
2432-99-7, 25035-04-5, 25587-80-8 | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Aminoundecanoic acid | |
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Record name | 11-Aminoundecanoic acid | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | Poly[imino(1-oxo-1,11-undecanediyl | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Melting Point |
374 to 378 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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